Product packaging for UDP-6-Azido-6-deoxy-D-galactose(Cat. No.:)

UDP-6-Azido-6-deoxy-D-galactose

Cat. No.: B12080779
M. Wt: 591.31 g/mol
InChI Key: YLSUUMDTTUVTGP-UHFFFAOYSA-N
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Description

UDP-6-Azido-6-deoxy-D-galactose is a useful research compound. Its molecular formula is C15H23N5O16P2 and its molecular weight is 591.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N5O16P2 B12080779 UDP-6-Azido-6-deoxy-D-galactose

Properties

IUPAC Name

[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSUUMDTTUVTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Modified Sugar Nucleotides As Probes in Chemical Glycobiology

Modified sugar nucleotides are indispensable tools in the study of glycosylation, the enzymatic process that attaches glycans (sugar chains) to proteins and lipids. nih.gov These synthetic analogs of natural sugar nucleotides are designed to be recognized and utilized by the cellular machinery responsible for glycan biosynthesis. wikipedia.org By introducing a bioorthogonal functional group, such as an azide (B81097) or an alkyne, onto the sugar molecule, researchers can tag and subsequently visualize, identify, and track glycoconjugates in living cells and organisms. nih.govresearchgate.net

This strategy, known as metabolic glycoengineering, has revolutionized our ability to study the roles of glycans in a wide range of biological processes, from cell-cell communication and immune recognition to disease progression. researchgate.netyoutube.com The ability to introduce these chemical reporters into cellular metabolic pathways provides a powerful method for investigating the dynamics of glycan expression and the enzymes involved in their synthesis. nih.gov

Rationale for Azide Functionalization at the C 6 Position of Uridine Diphosphate D Galactose

The strategic placement of an azide (B81097) group at the C-6 position of UDP-D-galactose is a key feature of UDP-6-Azido-6-deoxy-D-galactose. This modification is designed to be minimally disruptive to the natural recognition and processing of the sugar nucleotide by many galactosyltransferases, the enzymes that transfer galactose from UDP-Galactose to acceptor molecules. researchgate.net While some enzymes are sensitive to modifications at this position, many tolerate the change, allowing the azido-sugar to be incorporated into growing glycan chains. nih.gov

The azide group itself is a powerful bioorthogonal chemical handle. It is small, metabolically stable, and does not typically participate in biological reactions within the cell. nih.gov This inertness allows it to be selectively targeted by molecules containing a complementary functional group, most commonly an alkyne, through a highly efficient and specific reaction known as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". This reaction enables the attachment of a wide variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the azide-modified glycans for visualization and purification. researchgate.net

Overview of Core Academic Research Applications for Udp 6 Azido 6 Deoxy D Galactose

Enzymatic Synthesis Strategies for this compound

Enzymatic synthesis provides a powerful and stereoselective route to this compound and its derivatives. This approach mimics the natural biosynthetic pathways of sugar nucleotides, offering high yields and mild reaction conditions.

Multi-Enzyme Cascade Systems for Efficient Production

A key enzymatic cascade for the synthesis of this compound involves the sequential action of galactokinase (GalK) and UTP-glucose-1-phosphate uridylyltransferase (GalU). nih.govoup.com GalK first phosphorylates 6-azido-6-deoxy-D-galactose to form 6-azido-6-deoxy-D-galactose-1-phosphate. Subsequently, GalU catalyzes the transfer of a UMP moiety from UTP to the galactose-1-phosphate derivative, yielding the final product, this compound. nih.govoup.comresearchgate.net Enzymes from various sources, such as Streptococcus pneumoniae, have been successfully employed in these one-pot reaction systems. nih.gov

A significant challenge in the enzymatic synthesis of unnatural sugar nucleotides is the often-limited acceptance of modified substrates by wild-type enzymes. To address this, researchers have focused on engineering enzyme variants with improved catalytic efficiency for azido-functionalized substrates. nih.govoup.com By introducing single mutations at the galactose-binding sites of GalK and GalU, scientists have successfully enhanced the accommodation of the 6-azido-6-deoxy-D-galactose precursor. nih.govoup.com For instance, the GalK-E37S and GalU-D133V variants have demonstrated a 3- to 6-fold increase in the synthesis of 6-azido-6-deoxy-D-galactose-1-phosphate and this compound, respectively, compared to their wild-type counterparts. nih.govoup.com This approach highlights the potential of protein engineering to tailor enzymatic pathways for the efficient production of specific, non-natural sugar nucleotides.

The scalability of enzymatic synthesis is crucial for the broader application of unnatural nucleotide sugars. Significant progress has been made in developing robust processes for the gram-scale production of these compounds. lookchem.comresearchgate.netrsc.orgresearchgate.net Strategies such as repetitive-batch-mode technology have been implemented, allowing for the synthesis of up to 2.1 grams of a related azido-sugar nucleotide, UDP-6-azido-GalNAc, with yields reaching 97% over multiple consecutive cycles using a single batch of enzymes. researchgate.netresearchgate.net These processes often demonstrate high total turnover numbers, in the range of 4.4–4.8 grams of product per gram of enzyme, and space-time yields between 1.7–2.4 g/L/h. researchgate.netresearchgate.net Such advancements are establishing a solid foundation for the large-scale, cost-effective synthesis of a variety of unnatural nucleotide sugars, including this compound. researchgate.netresearchgate.net

Exploration of Alternative Enzymatic Pathways for UDP-Galactose Derivatives

Beyond the well-established GalK/GalU pathway, researchers are exploring alternative enzymatic routes for the synthesis of UDP-galactose derivatives. figshare.com These explorations aim to identify novel enzymes or enzyme combinations that can offer improved efficiency, substrate scope, or cost-effectiveness. The salvage pathway, which typically involves fewer steps and enzymes, is a predominant approach in these investigations. lookchem.com While specific alternative pathways for this compound are still under investigation, the broader research into UDP-sugar synthesis continues to uncover new possibilities.

Chemoenzymatic and Chemical Synthesis Pathways of Azido-Galactose Precursors

Chemoenzymatic strategies often leverage the high selectivity of enzymes for specific modifications on a sugar scaffold that has been chemically prepared. This can involve the use of enzymes to introduce the azido (B1232118) group or to modify a chemically synthesized azido-sugar.

Synthesis Routes from D-Galactose Pentaacetate and Related Compounds

The synthesis of this compound can be approached from various starting materials, including derivatives of D-galactose such as D-galactose pentaacetate. The general strategy involves several key transformations: selective deprotection of the primary hydroxyl group, introduction of the azide moiety at the C-6 position, phosphorylation at the anomeric center, and finally, coupling with uridine (B1682114) monophosphate (UMP).

One common route starts with a more conveniently protected galactose derivative, such as 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose. This starting material allows for the selective modification of the C-6 hydroxyl group. The synthesis proceeds by first converting the C-6 hydroxyl into a good leaving group, typically by mesylation or tosylation. Subsequent reaction with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) introduces the azido group at the C-6 position via an Sₙ2 reaction. The isopropylidene protecting groups are then removed under acidic conditions to yield 6-azido-6-deoxy-D-galactose. researchgate.net

Alternatively, routes can be adapted starting from per-O-acetylated sugars like D-galactose pentaacetate. nih.gov The process would first involve selective deacetylation at the anomeric position, which can be achieved using specific reagents that favor the removal of the anomeric acetate (B1210297). The resulting free hydroxyl can then be protected, followed by deprotection of the C-6 acetate to allow for the introduction of the azide group as described above. After the formation of 6-azido-6-deoxy-D-galactose, the remaining hydroxyl groups are typically re-protected with acetyl groups to form a per-O-acetylated 6-azido-6-deoxy-D-galactose derivative. This intermediate is then converted to a glycosyl donor, such as a glycosyl bromide or iodide, for subsequent phosphorylation and coupling steps.

The final key step is the formation of the UDP-sugar. This is generally accomplished via two main pathways. One path involves the direct glycosylation of a nucleoside 5'-diphosphate with a protected glycosyl donor. nih.gov A more common approach, known as the phosphoroamidate method, involves the reaction of a glycosyl-1-phosphate with a uridine monophosphate morpholidate to form the pyrophosphate linkage. nih.gov Enzymatic strategies have also been developed, where variants of enzymes like galactokinase (GalK) and UTP–glucose-1-phosphate uridylyltransferase (GalU) can generate this compound from 6-azido-6-deoxy-D-galactose-1-phosphate with high efficiency, achieving conversion yields of approximately 90%. oup.comresearchgate.net

Table 1: Generalized Chemical Synthesis Steps for this compound

Step Description Key Reagents
1 Protection of D-galactose e.g., Acetone, H₂SO₄
2 Activation of C-6 Hydroxyl Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Pyridine
3 Azide Introduction Sodium azide (NaN₃)
4 Deprotection/Reprotection Acidic workup, then Acetic anhydride (B1165640) (Ac₂O)
5 Anomeric Phosphorylation Phosphoric acid derivatives
6 Coupling with UMP Uridine monophosphate morpholidate or other activated UMP

Stereoselective Glycosylation for UDP-6-Azido-6-deoxy-β-D-galactose

Achieving stereoselectivity at the anomeric center is a critical challenge in the synthesis of nucleotide sugars. For this compound, the desired anomer is often the β-form. The outcome of the glycosylation reaction is influenced by factors such as the nature of the protecting groups, the glycosyl donor, and the reaction conditions.

Research has demonstrated a highly stereoselective method for the synthesis of the β-anomer. It has been observed that the glycosylation of uridine diphosphate (B83284) (UDP) with an acetylated 6-azido-6-deoxygalactosyl iodide donor proceeds with total β-stereoselectivity. researchgate.net This method exclusively yields UDP-6-azido-6-deoxy-β-D-galactose. researchgate.net The use of a participating protecting group, such as an acetyl group, at the C-2 position can also promote the formation of the β-glycosidic linkage through the formation of a neighboring acyloxonium ion intermediate, which blocks the α-face of the sugar and directs the incoming nucleophile (UDP) to the β-face.

Enzymatic methods inherently provide high stereoselectivity. For instance, bovine β-(1→4)-galactosyltransferase can transfer 6-deoxy-D-galactose from UDP-6-deoxy-D-galactose to an acceptor, forming a β-(1→4) linkage. merckmillipore.com While this demonstrates the enzyme's ability to handle C-6 modified galactose, the synthesis of the UDP-sugar itself via chemical means requires precise stereochemical control. The chemical synthesis using the glycosyl iodide donor provides a robust method for obtaining the pure β-anomer. researchgate.net

Table 2: Key Factors in Stereoselective Synthesis of UDP-6-azido-6-deoxy-β-D-galactose

Factor Influence on Stereoselectivity Example
Glycosyl Donor The leaving group at the anomeric position affects reactivity and selectivity. Acetylated 6-azido-6-deoxygalactosyl iodide leads to exclusive β-anomer formation. researchgate.net
Neighboring Groups A participating group at C-2 can direct the formation of the β-linkage. An acetyl group at C-2 can form an oxonium ion intermediate, favoring β-attack.
Catalyst/Promoter Lewis acids or metal salts can influence the reaction mechanism and stereochemical outcome. Silver salts are often used to activate glycosyl halides.
Enzymatic Synthesis Enzymes provide absolute stereospecificity. Galactosyltransferases catalyze the formation of specific glycosidic linkages. oup.commerckmillipore.com

Substrate Specificity and Promiscuity of Glycosyltransferases for this compound

Glycosyltransferases, the enzymes responsible for synthesizing oligosaccharide chains, exhibit varying degrees of specificity for their sugar-nucleotide donors. nih.govembopress.org The acceptance of UDP-6AzGal by these enzymes is fundamental to its application as a metabolic reporter.

Several galactosyltransferases have been shown to accept UDP-6AzGal as a donor substrate, demonstrating the tolerance of their catalytic sites to the C-6 azide modification.

LgtC: The α-1,4-galactosyltransferase LgtC utilizes UDP-6AzGal to transfer the terminal 6-azido-galactose moiety to lactosyl-acceptors, forming azido-functionalized globotriose (B1671595) (azido-Gb3) analogs. semanticscholar.orgfrontiersin.org While the wild-type enzyme can use this unnatural substrate, its efficiency is limited. frontiersin.org These azido-Gb3 analogs are valuable as chemical reporters for bioimaging and for studying conditions like Fabry disease, which involves the accumulation of glycosphingolipids. frontiersin.orgnih.gov

Ceramide Galactosyltransferase (CGalT): This enzyme catalyzes the final step in the synthesis of galactosylceramide (GalC), a major component of the myelin sheath, by transferring galactose to ceramide. researchgate.net In vitro studies using lysates from HEK 293TH cells that overexpress ceramide galactosyltransferase have confirmed that UDP-6AzGal can act as a substrate for the enzyme. biosynth.com This demonstrates its potential for labeling specific glycolipids in the central and peripheral nervous systems.

β-1,4-Galactosyltransferase (β4Gal-T): This family of enzymes is responsible for adding galactose in a β-1,4-linkage to N-acetylglucosamine (GlcNAc) residues, forming the common N-acetyllactosamine (LacNAc) unit found on many glycoconjugates. nih.gov A commercially available β-1,4-galactosyltransferase has been successfully used to transfer 6-azido-D-galactose from its UDP-activated form to a GlcNAc derivative, confirming its substrate viability for this important class of enzymes. nih.gov

O-GlcNAc Transferase (OGT) is a critical enzyme that modifies nuclear and cytoplasmic proteins with O-linked N-acetylglucosamine (O-GlcNAc), a dynamic regulatory post-translational modification. researchgate.netnih.gov While OGT is known to exhibit some substrate promiscuity, its interaction with UDP-galactose derivatives is limited.

Research has shown that when cells are treated with the precursor, per-O-acetylated-6-azido-6-deoxy-galactose (Ac₄6AzGal), robust labeling of intracellular proteins is observed. frontiersin.org Initially, this suggested that OGT might be directly using the resulting UDP-6AzGal. However, in vitro experiments have definitively demonstrated that UDP-6AzGal is not a substrate for OGT and cannot be recognized by the enzyme. frontiersin.org The observed labeling is, in fact, the result of metabolic interconversion within the cell, where UDP-6AzGal is converted to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) via the Leloir pathway. frontiersin.org OGT then uses UDP-6AzGlc as a substrate, highlighting the enzyme's promiscuity for glucose-based analogs but also its strict limitation against galactose-based donors. frontiersin.orgresearchgate.net

The ability to use azido-sugars for metabolic labeling relies on the tolerance of the cell's native biosynthetic pathways to the modified sugar. The enzymes that build UDP-6AzGal from its precursor, 6-azido-6-deoxy-D-galactose, must be able to accommodate the C-6 azide group. Studies have shown that key enzymes in this pathway, such as galactokinase (GalK) and UTP-glucose-1-phosphate uridylyltransferase (GalU/GALT), do recognize and process the azido-functionalized substrates. frontiersin.org However, the efficiency of these wild-type enzymes with the unnatural substrate is often lower than with their native counterparts, which can limit the yield of the desired UDP-sugar nucleotide. frontiersin.orgnih.gov This tolerance, even if suboptimal, is sufficient to enable the production of UDP-6AzGal within the cell for use in glycosylation studies. frontiersin.org

To overcome the lower efficiency of wild-type enzymes, protein engineering techniques like directed evolution and site-directed mutagenesis have been employed. By making specific modifications to the amino acid residues in the substrate-binding sites of key enzymes, their ability to accommodate and process azido-sugars can be significantly improved. frontiersin.org

A notable study reported the successful engineering of the enzymes involved in both the synthesis and use of UDP-6AzGal. frontiersin.org By introducing single-point mutations, researchers created variants with substantially enhanced performance compared to the wild-type enzymes. This approach not only increases the production yield of UDP-6AzGal but also improves its subsequent transfer by glycosyltransferases, making the entire labeling process more efficient. frontiersin.orgnih.gov

Table 1: Enhanced Activity of Engineered Enzymes in Azido-Sugar Metabolism
EnzymeMutationFunctionReported Improvement
GalK (Galactokinase)E37SPhosphorylates 6-azido-galactose3- to 6-fold higher synthesis of 6-azido-6-deoxy-D-galactose-1-phosphate frontiersin.org
GalU (UTP-glucose-1-phosphate uridylyltransferase)D133VSynthesizes this compound3- to 6-fold higher synthesis of this compound frontiersin.org
LgtC (α-1,4-galactosyltransferase)Q187STransfers 6-azido-galactose to an acceptor3- to 6-fold higher synthesis of azido-Gb3 analogs frontiersin.org

Cellular Uptake and Metabolic Interconversion of Azido-Galactose Derivatives

Once the precursor, typically an acetylated form like Ac₄6AzGal, enters the cell, it is processed by endogenous metabolic pathways. The Leloir pathway is central to this process, converting the modified galactose into the activated UDP-sugar nucleotide required by glycosyltransferases. frontiersin.org

The Leloir pathway is the primary route for galactose metabolism, involving a series of three core enzymes. The pathway's ability to process 6-azido-6-deoxy-D-galactose is critical for its use as a metabolic probe.

GALK (Galactokinase): This is the first enzyme in the pathway, which phosphorylates α-D-galactose to galactose-1-phosphate. ontosight.ai As mentioned, GALK can phosphorylate 6-azido-6-deoxy-D-galactose to produce 6-azido-6-deoxy-D-galactose-1-phosphate. frontiersin.org

GALT (Galactose-1-Phosphate Uridylyltransferase): The second enzyme, GALT, transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose. This enzyme also acts on the azido-modified substrate, converting 6-azido-6-deoxy-D-galactose-1-phosphate into the target compound, this compound. frontiersin.org

GALE (UDP-galactose 4-epimerase): The final enzyme, GALE, catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. This enzyme plays a crucial role in the metabolic fate of UDP-6AzGal. Studies have shown that GALE can act on UDP-6AzGal, converting it to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc). frontiersin.org This epimerization explains why feeding cells with an azido-galactose precursor leads to the labeling of proteins by OGT, an enzyme that only recognizes the glucose-based analog. frontiersin.org Knockdown of GALT or GALE has been shown to significantly reduce this protein labeling, confirming the essential role of the Leloir pathway in the metabolic activation and interconversion of the azido-sugar reporter. frontiersin.org

Table 2: Role of Leloir Pathway Enzymes in Azido-Galactose Metabolism
EnzymeNormal FunctionRole in Metabolism of 6-azido-6-deoxy-D-galactose
Galactokinase (GALK)Galactose → Galactose-1-phosphateRecognized as a substrate; converts 6-azido-galactose to its 1-phosphate form. frontiersin.org
Galactose-1-Phosphate Uridylyltransferase (GALT)Galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphateRecognized as a substrate; converts 6-azido-galactose-1-phosphate to this compound. frontiersin.org
UDP-galactose 4-epimerase (GALE)UDP-galactose ⇌ UDP-glucoseRecognized as a substrate; interconverts this compound and UDP-6-azido-6-deoxy-D-glucose. frontiersin.org

Intracellular Conversion Pathways Leading to Related Azido-Sugar Nucleotides (e.g., UDP-6-Azido-6-deoxy-D-glucose)

Once inside the cell, the journey of 6-azido-6-deoxy-D-galactose (6AzGal) from its per-O-acetylated precursor (Ac46AzGal) to its activated nucleotide sugar form, this compound (UDP-6AzGal), is orchestrated by the enzymes of the highly conserved Leloir pathway. nih.govnih.gov This pathway is the primary route for galactose metabolism in a wide range of organisms, from bacteria to humans. chemilyglycoscience.com

The metabolic cascade begins with the action of galactokinase (GALK) , which phosphorylates 6AzGal to produce 6-azido-6-deoxy-D-galactose-1-phosphate. nih.govnih.gov Subsequently, galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP moiety from UDP-glucose to the azido-galactose-1-phosphate, yielding UDP-6AzGal. nih.govnih.gov

A crucial step in the metabolic fate of UDP-6AzGal is its epimerization to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc). This conversion is catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE) . nih.govnih.gov This enzymatic step is pivotal because it has been observed that UDP-6AzGal itself is not a substrate for O-GlcNAc transferase (OGT), the enzyme responsible for attaching the sugar to intracellular proteins. nih.gov Therefore, the conversion to UDP-6AzGlc is essential for the azido-sugar to be incorporated into intracellular proteins for metabolic labeling studies. nih.govnih.gov Knockdown of GALE has been shown to significantly reduce the labeling efficiency of Ac46AzGal, confirming the enzyme's critical role in this pathway. nih.gov

The enzymes of the Leloir pathway exhibit a degree of substrate promiscuity, allowing them to process the azido-modified galactose derivative, albeit potentially with different efficiencies compared to their natural substrates. While specific kinetic parameters (Km and kcat) for the interaction of these enzymes with their azido-sugar substrates are not extensively documented in the available literature, studies have shown that engineered variants of GALK and GALT can enhance the production of UDP-6AzGal, suggesting that the wild-type enzymes may have limitations in processing the modified substrate. nih.gov

The table below summarizes the key enzymes in the intracellular conversion pathway of 6-azido-6-deoxy-D-galactose.

EnzymeAbbreviationRole in the PathwaySubstrate(s)Product(s)
GalactokinaseGALKPhosphorylation of the azido-sugar6-azido-6-deoxy-D-galactose6-azido-6-deoxy-D-galactose-1-phosphate
Galactose-1-phosphate uridylyltransferaseGALTUridylylation of the phosphorylated azido-sugar6-azido-6-deoxy-D-galactose-1-phosphate, UDP-glucoseThis compound, Glucose-1-phosphate
UDP-galactose 4'-epimeraseGALEEpimerization of the azido-sugar nucleotideThis compoundUDP-6-azido-6-deoxy-D-glucose

Advanced Applications of Udp 6 Azido 6 Deoxy D Galactose in Glycomics and Chemical Proteomics

Metabolic Glycan Labeling (Metabolic Chemical Reporter) Methodologies

Metabolic glycan labeling is a powerful technique that exploits the cell's own biosynthetic machinery to incorporate sugar analogs with chemical reporter groups into glycans. researchgate.net The azido (B1232118) group on UDP-6-azido-6-deoxy-D-galactose makes it an excellent metabolic chemical reporter for studying galactose metabolism and incorporation. nih.gov Typically, a cell-permeable, acetylated version, per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal), is administered to cells. nih.govfrontiersin.org Once inside the cell, the acetyl groups are removed, and the resulting 6-azido-6-deoxy-galactose is processed through the Leloir pathway, ultimately forming this compound. nih.govfrontiersin.org

Researchers have successfully demonstrated that this compound, generated from its precursor Ac46AzGal, is robustly incorporated into glycoconjugates in a variety of living mammalian cells. nih.govfrontiersin.org Studies have shown this labeling occurs in a dose- and time-dependent manner. nih.gov Interestingly, the primary incorporation is not into N-linked glycans on the cell surface, but rather into intracellular O-linked glycoproteins. nih.govfrontiersin.org This specificity provides a unique window into intracellular glycosylation events.

The application of this metabolic labeling extends beyond cell culture. For instance, this compound has been used as a label to visualize glycosylation patterns in developing zebrafish embryos, demonstrating its utility in whole-organism studies. biosynth.com The ability to introduce this azide-tagged sugar into living systems is crucial for studying the dynamic roles of glycans in processes like cell adhesion, immune recognition, and development.

The use of this compound allows scientists to probe the intricacies of glycan biosynthetic pathways. By feeding cells the precursor Ac46AzGal, researchers can track its metabolic transformation. nih.gov This process is dependent on the enzymes of the highly conserved Leloir pathway. nih.govfrontiersin.org

Key enzymes involved in this metabolic conversion have been identified. Experiments using siRNA to knock down the expression of specific enzymes have shown that both galactose-1-phosphate uridylyltransferase (GALT) and UDP-galactose 4′-epimerase (GALE) are crucial for the efficient labeling of proteins with the azide-tagged sugar. nih.govfrontiersin.org This indicates that these enzymes in the Leloir pathway participate in the biosynthesis of the sugar nucleotide donor from the azido-galactose precursor. nih.govfrontiersin.org Furthermore, an unexpected finding is that the azide-labeled galactose may be converted into glucose in the form of UDP-6AzGlc by GALE, which is then incorporated into O-linked glycoproteins by O-GlcNAc transferase (OGT). nih.govfrontiersin.org This highlights the metabolic crosstalk and promiscuity of the cellular glycosylation machinery. frontiersin.org

Table 1: Key Enzymes in the Metabolic Pathway of Ac46AzGal

Enzyme Full Name Role in Pathway
GALK Galactokinase Phosphorylates galactose to galactose-1-phosphate. Its tolerance for modified substrates can be a limiting factor. frontiersin.org
GALT Galactose-1-phosphate Uridylyltransferase Converts galactose-1-phosphate to UDP-galactose. Knockdown reduces labeling efficiency. nih.govfrontiersin.org
GALE UDP-galactose 4′-epimerase Interconverts UDP-galactose and UDP-glucose. Its action may lead to the formation of UDP-6AzGlc from this compound. nih.govfrontiersin.org

| OGT | O-GlcNAc Transferase | Transfers N-acetylglucosamine to proteins. It incorporates the epimerized UDP-6AzGlc into intracellular proteins. nih.govfrontiersin.org |

Once the azide-tagged sugar is incorporated into glycoconjugates, the azide (B81097) group serves as a versatile handle for visualization and analysis. This two-step strategy involves the metabolic labeling followed by a bioorthogonal chemical reaction to attach a probe, such as a fluorophore or a biotin (B1667282) tag. nih.gov This approach enables the in situ visualization and tracking of glycoproteins, providing valuable insights into dynamic glycosylation patterns during various biological processes and in disease states.

For example, a click chemistry-based post-labeling method has been developed for the flow cytometric measurement of sugar uptake. nih.gov This strategy uses the GLUT-mediated uptake of an azide-tagged sugar like 6-azido-6-deoxy-D-galactose, followed by intracellular labeling with a cell-permeable fluorescent reagent via a copper-free click reaction. nih.gov This allows for the precise analysis of metabolically activated cells with varying glucose transporter activities in complex tissue environments. nih.gov

Bioorthogonal Click Chemistry Applications in Glycoconjugate Research

The azide group of this compound is central to its utility, as it is a key component in bioorthogonal "click chemistry" reactions. researchgate.net These reactions are highly specific, efficient, and can be performed under mild, biologically compatible conditions, making them ideal for studying biomolecules in complex systems like living cells. nih.gov The two most prominent azide-based click chemistry reactions used in glycoconjugate research are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used reaction that joins an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted triazole. nih.gov After metabolically labeling glycoconjugates with this compound, CuAAC can be used to attach various reporter tags, such as fluorescent dyes or affinity probes like biotin. This bioconjugation strategy is essential for the detection, isolation, and characterization of glycosylated proteins. units.it

The reaction is typically performed using a copper(II) salt like copper(II) sulfate, which is reduced in situ to the catalytic copper(I) species by an agent such as sodium ascorbate. beilstein-journals.org This method is compatible with a wide range of functional groups and can be carried out in aqueous media, making it suitable for biological samples. beilstein-journals.org For example, after labeling proteins with the azido-sugar, cell lysates can be treated with an alkyne-derivatized probe in the presence of a copper catalyst to specifically tag the modified glycans for subsequent analysis. units.it

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can limit its application in living cells. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst. nih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with azides. nih.govnih.gov

This copper-free click reaction is highly bioorthogonal and has become the method of choice for labeling glycans on the surface of living cells and in whole organisms. nih.gov After metabolic incorporation of an azido-sugar, cells can be directly treated with a cyclooctyne-linked probe. nih.gov This has been used to label cells for flow cytometry and fluorescence microscopy, enabling the study of dynamic glycan expression on live cells without the concern of copper-induced toxicity. nih.gov The favorable reaction kinetics of SPAAC make it a powerful tool for real-time imaging and analysis of glycosylation in its native biological context. nih.gov

Table 2: Comparison of CuAAC and SPAAC for Glycan Labeling

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (uses ring strain)
Reactants Azide + Terminal Alkyne Azide + Strained Cyclooctyne (e.g., DBCO)
Live Cell Compatibility Limited due to copper toxicity High, widely used for live-cell imaging
Reaction Speed Very fast with catalyst Generally fast, depends on the specific cyclooctyne

| Primary Application | Labeling in cell lysates, fixed cells, purified biomolecules | Labeling on live cells and in whole organisms |

Site-Specific Functionalization, Enrichment, and Detection of Azido-Labeled Glycoproteins and Glycolipids

The presence of the azide moiety in this compound allows for its metabolic incorporation into glycoproteins and glycolipids by cellular glycosyltransferases. researchgate.netnih.govnih.gov Once incorporated, the azido group serves as a target for bioorthogonal chemical reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). researchgate.netnih.gov These reactions allow for the covalent attachment of various reporter tags, such as fluorophores for imaging or biotin for enrichment and subsequent proteomic analysis. researchgate.netnih.govnih.gov

This strategy of metabolic labeling followed by chemical tagging has proven invaluable for:

Visualizing Glycans: Fluorescently tagged azido-sugars enable the imaging of glycan localization and dynamics in living cells and organisms. nih.govresearchgate.net

Glycoprotein Enrichment: Biotin-tagged azido-glycoproteins can be selectively captured from complex biological samples using streptavidin-coated beads. nih.govresearchgate.net This enrichment is crucial for identifying low-abundance glycoproteins that might otherwise be undetectable. nih.gov

Proteomic Analysis: Enriched glycoproteins can be identified and quantified using mass spectrometry, providing insights into the glycoproteome and how it changes in response to various stimuli or in disease states. nih.govnih.govnih.gov

A study on stromal cell secretomes demonstrated that metabolic labeling with azide-modified sugars significantly improved the detection of lower-abundance secreted glycoproteins compared to standard methods, even in the presence of serum. nih.gov This highlights the power of this technique for discovering potential biomarkers and understanding the role of glycosylation in processes like cancer progression. nih.gov

Glycoconjugate Engineering and Artificial Glycan Construct Design

The ability to introduce a reactive handle into glycans opens up exciting possibilities for engineering novel glycoconjugates and designing artificial glycan structures with tailored properties.

Fabrication of Novel Galactose-Imbued Substances

This compound serves as a precursor for the synthesis of a wide array of galactose-containing molecules. The azido group can be chemically modified to introduce other functionalities, allowing for the creation of glycoconjugates with unique biological activities or for use as probes to study carbohydrate-protein interactions. nih.gov This approach facilitates the investigation of galactose-selective interactions and the exploration of carbohydrate-mediated physiological phenomena.

Synthesis of Azido-Functionalized Glycosphingolipid Analogs (e.g., Azido-Gb3 analogs)

A significant application of this compound is in the synthesis of azido-functionalized glycosphingolipid (GSL) analogs. nih.govoup.com One notable example is the synthesis of azido-globotriaosylceramide (azido-Gb3) analogs. oup.comresearchgate.netnih.gov Gb3 is a GSL implicated in Fabry disease, a lysosomal storage disorder. oup.comresearchgate.netnih.gov

The synthesis of these analogs often involves a chemoenzymatic approach. Researchers have engineered enzymes like galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase to be more accommodating of the azido-functionalized substrates. oup.comnih.gov For instance, specific mutations in these enzymes have been shown to increase the production of this compound and the subsequent synthesis of azido-Gb3 analogs by 3- to 6-fold compared to their wild-type counterparts. oup.com These azido-Gb3 analogs are valuable tools for:

Bioimaging: The azido group acts as a chemical reporter for bio-orthogonal click chemistry, enabling the visualization of Gb3 localization and dynamics in cell membranes. oup.comresearchgate.netnih.gov

Studying Disease Mechanisms: These analogs help researchers investigate how the accumulation of Gb3 affects membrane organization in Fabry disease. oup.comresearchgate.netnih.gov

Precursors for Other GSLs: Azido-Gb3 analogs can serve as building blocks for the synthesis of other tagged GSLs in the globo-series. oup.comnih.gov

Enzyme Mutant Function Improved Efficiency
GalK-E37SSynthesis of 6-azido-6-deoxy-D-galactose-1-phosphate3-6 fold increase
GalU-D133VSynthesis of this compound3-6 fold increase
LgtC-Q187SSynthesis of azido-Gb3 analogs3-6 fold increase

Development and Optimization of Analytical Methods for Azido-Labeled Glycans

The unique properties of azido-labeled glycans have also spurred the development of new and optimized analytical techniques for their identification and characterization.

Enhancement of Mass Spectrometry (MS) Techniques for Glycan Identification and Quantification

Mass spectrometry is a cornerstone of glycomics, but the analysis of native glycans can be challenging due to their poor ionization efficiency. nih.govsigmaaldrich.com The introduction of an azide group provides a handle for derivatization with tags that can enhance MS detection.

Furthermore, the azide group itself can be a useful feature in MS analysis. Due to its instability during the MALDI-MS process, the azido group (42 Da) can be reduced to an amino group (16 Da), resulting in characteristic peak pairs with a 26 Da mass difference. acs.org This predictable fragmentation pattern can aid in the identification of azido-labeled glycopeptides.

Metabolic labeling with azido sugars, followed by enrichment and MS analysis, has become a powerful workflow for glycoproteomics. researchgate.net This approach allows for the confident identification of glycoproteins and the characterization of their glycosylation patterns.

Application in Chromatography for Separation and Characterization of Modified Glycans

Chromatographic techniques are essential for separating and purifying glycans and glycoconjugates from complex mixtures. nih.govgoogle.com The modification of glycans with an azido group and subsequent tagging with hydrophobic or charged moieties can significantly alter their chromatographic behavior, enabling their separation from unlabeled species. nih.gov

For instance, in reversed-phase chromatography, derivatizing glycans with a hydrophobic tag enhances their retention on the column, allowing for their separation from salts and other contaminants. nih.gov Similarly, in hydrophilic interaction liquid chromatography (HILIC), a widely used technique for glycan profiling, labeling glycans can improve their separation and detection. acs.org The development of labeling reagents that enhance both fluorescence and MS sensitivity has further streamlined HILIC-based glycan analysis. acs.org

Researchers have also utilized affinity chromatography to purify and analyze antibodies with specifically modified glycans. nih.govacs.org For example, rituximab, a therapeutic antibody, was modified with an azide-carrying glycan and then conjugated to biotin via a click reaction. The resulting glycan-conjugated antibody could then be purified and analyzed using FcγRIIIa affinity chromatography. nih.govacs.org

Role of Udp 6 Azido 6 Deoxy D Galactose in Investigating Glycopathologies and Fundamental Cellular Processes

Elucidation of Aberrant Glycosylation in Disease Models

Alterations in the structure and composition of glycans, known as aberrant glycosylation, are a hallmark of numerous diseases. UDP-6-Azido-6-deoxy-D-galactose, often supplied to cells in its acetylated form (per-O-acetylated-6-azido-6-deoxy-galactose or Ac46AzGal) for better cell permeability, is metabolized through the Leloir pathway and incorporated into glycan chains. nih.gov This allows researchers to track the synthesis, trafficking, and localization of glycans in various disease models.

Altered glycosylation is a key feature of cancer cells, contributing to tumor progression and metastasis. nih.gov Researchers utilize this compound to label and identify these aberrant glycans, shedding light on their specific roles in cancer biology. For instance, studies have compared the metabolic labeling efficiency of different azido (B1232118) sugars in hepatocellular carcinoma, with azido-galactose showing superior performance in labeling these cancer cells both in vitro and in vivo. rsc.org This enhanced labeling can be leveraged for targeted imaging and drug delivery to tumors.

The compound also aids in studying the enzymes involved in nucleotide sugar biosynthesis, which are often dysregulated in cancer. nih.gov For example, UDP-glucose 6-dehydrogenase (UGDH), an enzyme that produces UDP-glucuronate, is associated with worse survival in breast cancer. nih.govnih.gov Knocking out UGDH has been shown to impair breast cancer cell migration and reduce metastatic ability in mouse models. nih.gov By using tools like this compound, scientists can probe the downstream effects of such enzymatic changes on the glycan landscape of cancer cells.

Table 1: Research Findings on Glycosylation Dysfunctions in Cancer

Research AreaKey FindingsCitations
Cancer Cell Labeling Azido-galactose demonstrates high efficiency in metabolically labeling hepatocellular carcinoma cells, enabling better tumor imaging and targeting. rsc.org
Metastasis The enzyme UGDH, involved in nucleotide sugar synthesis, is linked to breast cancer metastasis. Its knockout impairs cell migration and reduces metastatic potential. nih.govnih.gov
Glycan Imaging This compound and its derivatives serve as chemical reporters to visualize and identify cancer-associated glycoproteins. nih.gov

Congenital disorders of glycosylation (CDG) are a group of genetic diseases caused by defects in the synthesis of glycans. nih.gov These disorders often lead to a wide range of severe symptoms affecting multiple organ systems. nih.govmedlineplus.gov While direct research using this compound in specific CDG models is emerging, the compound's ability to probe glycosylation pathways makes it a valuable potential tool.

By introducing this azido-sugar into cellular models of CDG, researchers can track its incorporation (or lack thereof) into glycoconjugates. This can help pinpoint the specific enzymatic steps that are deficient and understand the downstream consequences on glycan structure. For example, in disorders like SLC35A2-CDG, which involves a defective UDP-galactose transporter, this tool could be used to assess the extent of the glycosylation defect and to evaluate the efficacy of therapeutic strategies like galactose supplementation. nih.gov The study of the Leloir pathway enzymes, such as galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4′-epimerase (GALE), which are crucial for the metabolism of Ac46AzGal, is also relevant to understanding certain CDGs. nih.gov

Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of glycosphingolipids, particularly globotriaosylceramide (Gb3), in various tissues. mdpi.comnih.gov This accumulation results in severe organ damage. mdpi.com

This compound is instrumental in synthesizing tagged versions of these accumulating glycosphingolipids. researchgate.net Researchers have reported the enzymatic synthesis of Gb3 analogs containing a terminal 6-azido-functionalized galactose. researchgate.netoup.com These azido-Gb3 analogs act as chemical reporters for bioimaging, allowing for the localization and tracking of Gb3 within cells. researchgate.net This is critical for studying the cellular pathology of Fabry disease and for assessing the effectiveness of potential therapies, such as inhibitors of glucosylceramide synthase, which aim to reduce the production of these harmful lipids. nih.gov

Functional Analysis of Glycans in Biological Recognition and Signaling

Glycans on the cell surface and on secreted proteins play a pivotal role in mediating cell-to-cell communication, adhesion, and signaling events. ontosight.ai The use of this compound enables the labeling and subsequent analysis of these glycans, providing a deeper understanding of their functions.

The bioorthogonal azide (B81097) group introduced into glycans via this compound allows for their visualization and identification, helping to unravel their roles in cell signaling and adhesion. ontosight.ai By tagging and pulling down these modified glycoconjugates, scientists can identify the specific glycoproteins and glycolipids involved in these processes. This approach is invaluable for studying how cells interact with their environment and with each other. For instance, it can be used to investigate the glycans involved in selectin-dependent cell adhesion, a process crucial for immune cell trafficking and also implicated in cancer metastasis. nih.gov

Glycans are key players in the immune system, involved in distinguishing self from non-self and in modulating immune responses. ontosight.ai this compound provides a method to label and study the glycans on immune cells and pathogens. This allows for the investigation of how changes in glycosylation affect immune cell activation, differentiation, and effector functions. Furthermore, it can be used to identify the specific glycan structures that are recognized by immune receptors, contributing to the development of novel immunotherapies and vaccines.

Table 2: Applications in Functional Glycan Analysis

Application AreaMethodological ApproachInsights GainedCitations
Cell Signaling Metabolic labeling with Ac46AzGal followed by click chemistry to tag and identify signaling glycoproteins.Elucidation of the roles of specific glycans in mediating cellular communication pathways. ontosight.ainih.gov
Cell Adhesion Visualization and proteomic analysis of azido-sugar labeled cell surface glycans involved in adhesion events.Identification of key glycoproteins in cell-cell and cell-matrix interactions. ontosight.ainih.gov
Immunology Labeling of immune cell glycans to study their role in immune recognition and response modulation.Understanding how glycosylation patterns influence immune function and pathogen recognition. ontosight.ai

Fundamental Studies on Protein Glycosylation and Intracellular Trafficking

Uridine (B1682114) diphosphate-6-azido-6-deoxy-D-galactose (UDP-6AzGal) serves as a critical molecular tool for investigating the complex processes of protein glycosylation and the subsequent trafficking of glycoproteins within the cell. As a chemically modified analogue of the natural sugar donor UDP-galactose (UDP-Gal), it leverages the cell's own metabolic machinery to introduce a unique chemical reporter—the azide group—into glycans. biosynth.com This azide moiety acts as a bioorthogonal handle, enabling the detection, visualization, and analysis of glycosylation events that are otherwise difficult to study.

The primary application of UDP-6AzGal is in metabolic labeling experiments. Its precursor, the cell-permeable per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal), is introduced to cells and is processed by the highly conserved Leloir pathway. nih.gov This pathway utilizes a series of enzymes to convert the unnatural sugar into the nucleotide sugar donor, UDP-6AzGal. nih.gov Once formed, this azido-sugar donor can be used by various glycosyltransferases, the enzymes responsible for building glycan chains, to incorporate the azido-galactose into glycoproteins. biosynth.comresearchgate.net

Research Findings on Glycosylation Mechanisms

Detailed research has elucidated the specific intracellular fate of Ac46AzGal and its utility in probing enzyme function. Studies in various mammalian cell lines have shown that Ac46AzGal treatment leads to robust labeling of intracellular proteins. nih.gov The metabolic activation involves several key enzymes of the galactose metabolism pathway. nih.gov

A significant finding is that while UDP-6AzGal is generated within the cell, it may not be the direct donor for all types of glycosylation. For O-linked glycosylation mediated by O-GlcNAc transferase (OGT), in vitro experiments demonstrated that UDP-6AzGal itself is not a substrate for OGT. nih.gov Instead, the enzyme UDP-galactose 4′-epimerase (GALE) can interconvert UDP-6AzGal to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc). nih.gov It is this glucose-based azido-sugar that is then recognized and transferred by the promiscuous OGT onto intracellular proteins. nih.gov The crucial role of the Leloir pathway was confirmed by experiments showing that knockdown of either galactose-1-phosphate uridylyltransferase (GALT) or GALE significantly reduces the efficiency of protein labeling. nih.gov

Beyond the OGT-mediated pathway, UDP-6AzGal has been confirmed to act as a direct substrate for other galactosyltransferases. It was successfully used in an in vitro glycosylation reaction with lysates from cells overexpressing ceramide galactosyltransferase. biosynth.com Furthermore, commercially available bovine β-1,4-galactosyltransferase can utilize UDP-6-azido-galactose to transfer the azido-sugar onto terminal N-acetylglucosamine (GlcNAc) residues of glycoproteins, providing a strategy to tag and identify specific subsets of proteins. researchgate.net

Table 1: Key Enzymes in the Metabolic Labeling Pathway of Ac46AzGal
EnzymeAbbreviationRole in the PathwayReference
GalactokinaseGALKPerforms the initial phosphorylation of the galactose analogue after deacetylation. nih.gov
Galactose-1-phosphate uridylyltransferaseGALTConverts the phosphorylated sugar into its UDP-sugar form, UDP-6AzGal. Its knockdown reduces labeling. nih.gov
UDP galactose 4′-epimeraseGALEInterconverts UDP-6AzGal and UDP-6AzGlc. Its knockdown reduces labeling efficiency. nih.gov
O-GlcNAc transferaseOGTTransfers the epimerized UDP-6AzGlc (not UDP-6AzGal) onto intracellular proteins, demonstrating substrate promiscuity. nih.gov
β-1,4-galactosyltransferaseβ4GalTCan directly use UDP-6-azidogalactose as a donor to tag glycoproteins with terminal GlcNAc residues. researchgate.net

Insights into Intracellular Trafficking

By enabling the visualization of glycoproteins, metabolic labeling with UDP-6AzGal provides a powerful method for studying intracellular trafficking. Once the azido-sugar is incorporated into a glycan, it can be covalently linked to a fluorescent probe or a biotin (B1667282) tag via click chemistry. This allows researchers to track the movement and localization of the newly synthesized glycoproteins through various cellular compartments, from the endoplasmic reticulum and Golgi apparatus to the cell surface or secretion.

This approach has been applied to visualize glycosylation patterns in complex biological systems, such as developing zebrafish embryos. biosynth.com By labeling glycans during development, researchers can gain spatiotemporal information about where and when specific glycosylation events occur, providing clues about the trafficking and function of these glycoproteins during embryogenesis. The ability to restore proper glycosylation and cell surface transport of the prion protein in UGP-deficient cells by adding galactose to the medium underscores the tight link between UDP-sugar availability, glycosylation, and protein trafficking. mdpi.com While this study did not use the azido-sugar, it highlights the fundamental processes that UDP-6AzGal is designed to investigate.

Table 2: Summary of Research Findings Using this compound
Research FocusKey FindingEnzyme(s) StudiedModel SystemReference
Intracellular Protein LabelingThe precursor Ac46AzGal is metabolized via the Leloir pathway to label intracellular O-linked glycans.GALT, GALE, OGTMammalian cells nih.gov
Enzyme Substrate SpecificityUDP-6AzGal is not a direct substrate for OGT, but its epimer UDP-6AzGlc is.OGT, GALEIn vitro / Mammalian cells nih.gov
In Vitro GlycosylationUDP-6AzGal acts as a donor substrate for ceramide galactosyltransferase.Ceramide galactosyltransferaseHEK 293T cell lysates biosynth.com
Glycoprotein TaggingUDP-6-azidogalactose can be used by β-1,4-galactosyltransferase to tag terminal GlcNAc residues.β-1,4-galactosyltransferaseIn vitro researchgate.net
Developmental GlycobiologyUsed as a label to visualize glycosylation patterns in a whole organism.Endogenous galactosyltransferasesZebrafish embryos biosynth.com

Future Directions and Emerging Research Paradigms Utilizing Udp 6 Azido 6 Deoxy D Galactose

Expansion of the Bioorthogonal Glycan Engineering Toolkit

The utility of UDP-6-azido-6-deoxy-D-galactose and its derivatives is central to the ongoing expansion of the glycan engineering toolkit, with research focusing on enhancing specificity and efficiency. A significant challenge in metabolic labeling is the potential for interconversion of sugar analogues by cellular enzymes. For instance, the widely used UDP-N-acetylgalactosamine azide (B81097) (UDP-GalNAz) can be converted to UDP-N-acetylglucosamine azide (UDP-GlcNAz) by the cellular epimerase GALE, leading to nonspecific labeling of various glycan types. biorxiv.org

Future research is geared towards developing next-generation azido-sugars that resist such enzymatic conversion, thereby offering more precise labeling of specific glycan pathways. biorxiv.org This allows for the selective investigation of distinct glycosylation types, such as mucin-type O-GalNAc glycans, which are highly relevant in cancer biology. biorxiv.org

Another avenue of expansion involves protein engineering. Researchers are modifying the galactose-binding sites of key enzymes to better accommodate and process azido-functionalized substrates. nih.gov For example, engineered variants of galactokinase (GalK), UTP-glucose-1-phosphate uridylyltransferase (GalU), and α-1,4-galactosyltransferase (LgtC) have demonstrated significantly higher efficiency in synthesizing and utilizing UDP-6AzGal compared to their wild-type counterparts. nih.gov This strategy not only improves the yield of azido-functionalized glycoconjugates but also broadens the range of enzymes and cellular systems amenable to this bioorthogonal approach. nih.gov

High-Throughput Screening and Quantitative Proteomic Profiling of Glycosylation

The ability to tag glycans with an azide handle via UDP-6AzGal metabolism is a cornerstone for developing high-throughput methods for glycoproteomic analysis. Once incorporated, the azide group can be reacted with an alkyne-bearing reporter tag, such as biotin (B1667282). This enables the selective enrichment of tagged glycoproteins from complex cell lysates for subsequent identification and quantification by mass spectrometry-based proteomics.

Emerging high-throughput screening (HTS) platforms are being developed to rapidly assess the activity of glycosyltransferases and identify their substrates. mdpi.comnih.gov These assays can be adapted to screen for enzymes that efficiently utilize UDP-6AzGal or to identify modulators of these enzymes. By coupling the glycosylation reaction to a detectable signal, such as fluorescence generated from the release of UDP, these methods allow for the rapid screening of large compound libraries. mdpi.com

The integration of metabolic labeling with quantitative proteomics provides a powerful workflow to profile changes in glycosylation across different cellular states or in response to stimuli. This approach has been instrumental in studying O-GlcNAcylation in various organisms and is poised to uncover novel insights into the roles of specific galactosylated glycans in health and disease.

Table 1: High-Throughput Screening (HTS) Methods in Glycobiology

Screening MethodPrincipleApplication Example
UDP Detection AssayMeasures the formation of UDP, a byproduct of glycosyltransferase activity, using a coupled enzyme assay that generates a fluorescent or colorimetric signal. mdpi.comScreening compound libraries to find substrates or inhibitors for UDP-dependent glycosyltransferases (UGTs). mdpi.com
Biphasic High-Throughput (BiG HiT) AssayUses liquid-liquid extraction to separate the polar glycoside product from the less polar unreacted acceptor, allowing for product detection by absorbance or fluorescence. nih.govCombinatorial screening of UGTs with various sugar donors (e.g., UDP-galactose) and acceptor molecules. nih.gov
Lectin MicroarrayImmobilized lectins with known glycan-binding specificities are used to capture glycoproteins from a sample, providing a profile of glycan structures. nih.govRapid, first-line screening of glycosylation patterns on therapeutic proteins or in biological samples. nih.gov

Integration with Advanced Imaging Techniques for Glycan Visualization

A significant application of UDP-6AzGal is the visualization of glycans in living systems. After metabolic incorporation into glycoconjugates, the azide handle allows for covalent attachment of fluorescent probes via click chemistry. ontosight.ai This strategy enables the use of advanced imaging techniques to track the localization and dynamics of glycans with high spatial and temporal resolution.

Research has successfully demonstrated the power of this technique by microinjecting azido-sugars into developing zebrafish embryos to visualize glycan patterns during embryogenesis. biosynth.com This approach provides critical insights into the dynamic reconfiguration of glycans during developmental processes.

Future work will focus on integrating this labeling strategy with cutting-edge imaging modalities like super-resolution microscopy to visualize glycans at the nanoscale. biorxiv.org Furthermore, the development of multi-color labeling strategies, using different bioorthogonal pairs, will allow for the simultaneous imaging of multiple classes of glycans or other biomolecules, providing a more comprehensive picture of cellular organization and function. Comparative studies analyzing the labeling efficiency of different azido-sugars, such as azido-galactose versus azido-mannose, are also helping to optimize imaging protocols for specific cell types and biological questions. rsc.orgillinois.edu

Development of Novel Glycosylation Modulators and Enzyme Probes Based on Azido-Sugar Nucleotides

UDP-6AzGal and its derivatives are not only reporters but also powerful probes for dissecting enzymatic pathways and developing novel modulators of glycosylation. By tracking the metabolic fate of these sugar analogues, researchers can probe the substrate specificity and promiscuity of glycosyltransferases in living cells. nih.gov This knowledge is crucial for understanding how these enzymes function and for designing specific inhibitors or probes.

A promising research direction is the use of enzyme engineering to create new biocatalysts for the synthesis of complex, tagged glycans. nih.gov By mutating the active sites of enzymes involved in the galactose metabolism pathway, scientists have significantly improved the production of UDP-6AzGal and its subsequent transfer to acceptor molecules. nih.gov These engineered enzymes are valuable tools for producing specific glycan structures, such as azido-functionalized globotriaosylceramide (Gb3) analogues, which can serve as chemical reporters for studying metabolic disorders like Fabry disease. nih.gov These efforts showcase a cycle where the synthetic probe (UDP-6AzGal) drives the development of new enzymatic tools, which in turn enable more sophisticated biological studies.

Table 2: Engineered Enzymes for Improved Synthesis and Utilization of UDP-6AzGal

EnzymeMutationImproved Function
Galactokinase (GalK)E37S3-6 fold higher production of 6-azido-6-deoxy-d-galactose-1-phosphate compared to wild-type. nih.gov
UTP–glucose-1-phosphate uridylyltransferase (GalU)D133V3-6 fold higher production of this compound compared to wild-type. nih.gov
α-1,4-galactosyltransferase (LgtC)Q187S3-6 fold higher production of azido-Gb3 analogs compared to wild-type. nih.gov

Q & A

Q. What are the standard methods for synthesizing UDP-6-Azido-6-deoxy-D-galactose, and how do they differ in efficiency?

  • Answer: this compound can be synthesized via chemical or enzymatic pathways .
  • Chemical synthesis involves modifying D-galactose by replacing the 6-hydroxyl group with an azide using sodium azide under basic conditions .
  • Enzymatic synthesis employs glycosyltransferases and nucleotide sugar donors (e.g., UDP-glucose) to transfer the modified galactose moiety to a nucleotide diphosphate .
  • Efficiency factors : Chemical methods may yield 60–70% purity but require rigorous purification (e.g., TLC or HPLC). Enzymatic routes offer higher stereoselectivity but depend on enzyme availability and optimal reaction conditions (pH 7.5–8.5, 37°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer: Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and anomeric configuration.
  • Mass spectrometry (MS) for molecular weight validation (theoretical m/z: 632.37 for disodium salt) .
  • Infrared (IR) spectroscopy to detect the azide stretch (~2100 cm⁻¹) .
  • TLC/HPLC for monitoring reaction progress and purity assessment .

Q. How is this compound applied in glycobiology research?

  • Answer: The azide group enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for:
  • Metabolic labeling of glycans in live cells.
  • Probing glycosyltransferase activity in enzymatic assays .
  • Structural studies of carbohydrate-protein interactions via fluorescent tagging .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for higher yields?

  • Answer:
  • Enzyme selection : Use thermostable glycosyltransferases to enhance reaction longevity.
  • Substrate ratios : Optimize UDP-glucose:azido-galactose ratios (typically 1:1.2) to minimize side reactions.
  • Cofactor supplementation : Add Mg²⁺ (1–5 mM) to stabilize enzyme-substrate complexes .
  • Real-time monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address discrepancies in NMR data between batches synthesized via different routes?

  • Answer:
  • Contamination check : Compare azide IR peaks and MS profiles to rule out impurities.
  • Anomer analysis : Ensure β-configuration dominance (δ 5.4–5.6 ppm for anomeric proton) via ¹H NMR. Chemical synthesis may yield α/β mixtures, while enzymatic routes favor β-anomers .
  • Solvent effects : Re-dissolve samples in deuterated water (D₂O) to eliminate solvent-induced shifts .

Q. What experimental designs are recommended for tracking metabolic incorporation of this compound in vivo?

  • Answer:
  • Cell pretreatment : Incubate with Ac4ManNAz (a metabolic primer) to enhance uptake.
  • Click chemistry : Administer alkyne-functionalized probes (e.g., DBCO-Cy5) post-incubation for fluorescence imaging .
  • Controls : Use wild-type cells (without azide treatment) to validate specificity .

Critical Analysis & Future Directions

Q. What role does this compound play in studying enzyme specificity?

  • Answer: The azide group acts as a steric/electronic probe to assess glycosyltransferase active-site flexibility. For example, compare its incorporation efficiency with UDP-GalNAc analogs to map substrate tolerance .

Q. How can computational modeling improve the design of this compound derivatives?

  • Answer: Molecular dynamics (MD) simulations can predict:
  • Stability of azide-enzyme interactions.
  • Solvent accessibility for click chemistry tagging .

Q. What strategies mitigate purity issues in large-scale synthesis?

  • Answer:
  • Chromatography : Use ion-exchange resins to separate nucleotide sugars from unreacted substrates.
  • Enzymatic recycling : Co-express phosphatases to degrade residual UDP byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.